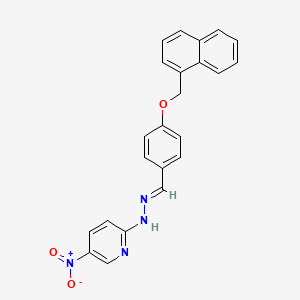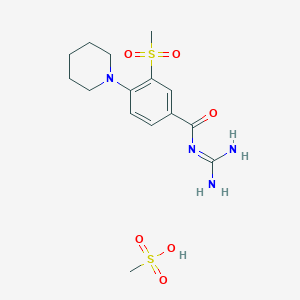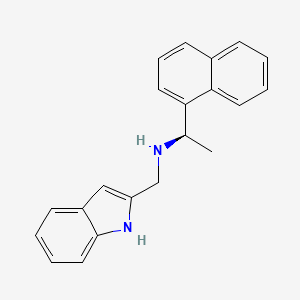
Calindol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calindol is a chemical compound known for its role as a calcimimetic agent. It is a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body . The compound is often used in scientific research to study the properties and distribution of CaSR in various cell types and tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calindol can be synthesized through a multi-step process involving the reaction of indole derivatives with naphthyl ethylamine. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product . The synthetic route includes the following steps:
Formation of Indole Derivative: The initial step involves the preparation of an indole derivative through a series of reactions, including nitration, reduction, and cyclization.
Reaction with Naphthyl Ethylamine: The indole derivative is then reacted with naphthyl ethylamine in the presence of a suitable catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Calindol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially affecting its interaction with CaSR.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, each with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Calindol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the properties and behavior of CaSR.
Biology: Helps in understanding the role of CaSR in cellular processes such as proliferation and differentiation.
Medicine: Investigated for its potential therapeutic applications in conditions related to calcium homeostasis, such as hyperparathyroidism.
Industry: Utilized in the development of new drugs and diagnostic tools targeting CaSR
Mecanismo De Acción
Calindol exerts its effects by binding to the calcium-sensing receptor (CaSR) and acting as a positive allosteric modulator. This binding increases the sensitivity of CaSR to extracellular calcium ions, leading to the activation of downstream signaling pathways. The primary molecular targets include phosphatidylinositol-specific phospholipase C, which triggers the release of intracellular calcium stores and subsequent cellular responses .
Comparación Con Compuestos Similares
Calindol is compared with other calcimimetic agents such as:
Cinacalcet: Another calcimimetic that also targets CaSR but has a different chemical structure and pharmacokinetic profile.
Calhex 231: A negative allosteric modulator of CaSR, used to study the inhibitory effects on CaSR activity.
NPS 2143: A calcilytic agent that acts as an antagonist of CaSR, providing insights into the receptor’s inhibitory mechanisms .
This compound is unique due to its high potency and selectivity as a positive allosteric modulator of CaSR, making it a valuable tool in both basic and applied research .
Propiedades
Fórmula molecular |
C21H20N2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine |
InChI |
InChI=1S/C21H20N2/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18/h2-13,15,22-23H,14H2,1H3/t15-/m1/s1 |
Clave InChI |
JLPWXRZETODYFC-OAHLLOKOSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3 |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3 |
Sinónimos |
(R)-2-(1-(1-naphthyl)ethyl-aminom-ethyl)indole calindol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(19Z,21Z)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1242729.png)
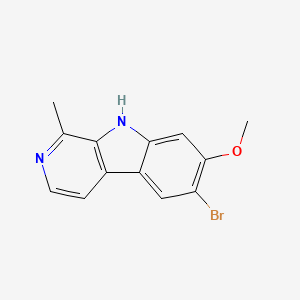
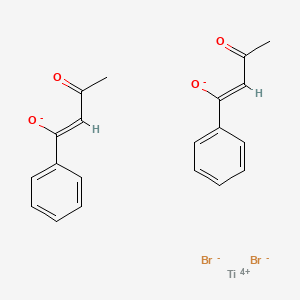
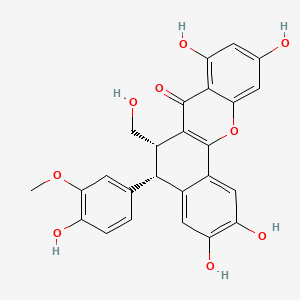
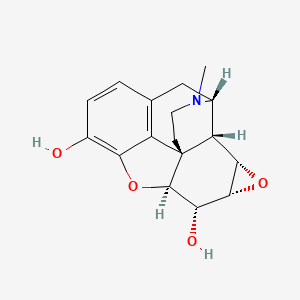
![[(E)-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethylideneamino] 4-(trifluoromethyl)benzoate](/img/structure/B1242737.png)
![[(5Z,8Z,13E)-25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1242740.png)
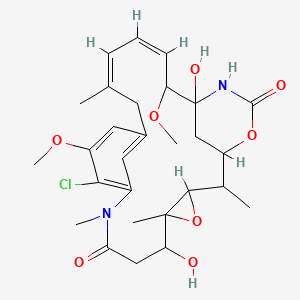

![4-(3-hydroxypiperidin-1-yl)-2-piperazin-1-yl-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine-6-sulfinate](/img/structure/B1242746.png)
![N-[(E)-[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B1242748.png)
